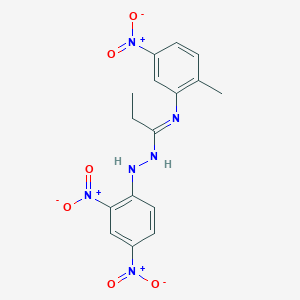![molecular formula C19H21N3O3 B11553112 2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide](/img/structure/B11553112.png)
2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide is a complex organic compound that belongs to the class of hydrazones It is characterized by the presence of a salicylidenehydrazine moiety attached to a phenyl ring, which is further connected to a propionamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide typically involves the condensation reaction between salicylaldehyde and hydrazine derivatives. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The resulting hydrazone is then reacted with 2,2-dimethylpropionyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are conducted in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced hydrazones and amines.
Substitution: Formation of substituted hydrazones with various functional groups.
科学研究应用
2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, its hydrazone moiety can interact with enzymes and proteins, potentially inhibiting their activity and affecting cellular functions.
相似化合物的比较
Similar Compounds
Salicylidenehydrazine: A simpler hydrazone derivative with similar structural features.
2,2-Dimethylpropionamide: A related amide compound without the hydrazone moiety.
Phenylhydrazine: Another hydrazine derivative with a phenyl group.
Uniqueness
2,2-Dimethyl-N-[4-(salicylidenehydrazinocarbonyl)phenyl]propionamide is unique due to its combination of a salicylidenehydrazine moiety with a propionamide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler hydrazone or amide compounds. Its ability to form coordination complexes and interact with biological targets makes it a valuable compound for various research applications.
属性
分子式 |
C19H21N3O3 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
4-(2,2-dimethylpropanoylamino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C19H21N3O3/c1-19(2,3)18(25)21-15-10-8-13(9-11-15)17(24)22-20-12-14-6-4-5-7-16(14)23/h4-12,23H,1-3H3,(H,21,25)(H,22,24)/b20-12+ |
InChI 键 |
WTNADFAMFDTRNI-UDWIEESQSA-N |
手性 SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2O |
规范 SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Chlorophenyl)-N-({N'-[(E)-{4-[(2-chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11553029.png)
![2,4-dichloro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B11553051.png)
![N-[(1Z)-1-{N'-[(E)-(5-Chloro-2-hydroxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}-2-(2-hydroxyphenyl)eth-1-EN-1-YL]benzamide](/img/structure/B11553071.png)
![2-bromo-3,4-dimethyl-6-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B11553076.png)
![2-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol](/img/structure/B11553097.png)
![2-(2-Methoxyphenoxy)-N'-[(E)-[2-(morpholin-4-YL)-5-nitrophenyl]methylidene]acetohydrazide](/img/structure/B11553104.png)

![(3E)-3-[({[(4-Methoxyphenyl)methoxy]carbonyl}amino)imino]-N-(naphthalen-2-YL)butanamide](/img/structure/B11553106.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(3-nitrophenyl)butanamide](/img/structure/B11553109.png)
![2-(2,4-dichlorophenoxy)-N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]acetohydrazide](/img/structure/B11553119.png)


![4-chloro-N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-3-nitroaniline](/img/structure/B11553132.png)
![N'-[(E)-anthracen-9-ylmethylidene]-9H-fluorene-9-carbohydrazide](/img/structure/B11553138.png)
